molecular formula C23H24O5 B1246105 (-)-Rotiorin

(-)-Rotiorin

Cat. No. B1246105
M. Wt: 380.4 g/mol
InChI Key: CJMOMVNHRUTOJX-SEAFAFSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-rotiorin is an azaphilone that is 9,9a-dihydro-2H-furo[3,2-g]isochromen-2-one substituted by an acetyl group at position 3, an oxo group at position 9, a 3,5-dimethylhepta-1,3-dien-1-yl group at position 6 and a methyl group at position 9a. It has been isolated from Chaetomium cupreum and exhibits antifungal activity. It has a role as an antifungal agent and a Chaetomium metabolite. It is a gamma-lactone, an azaphilone, a methyl ketone, an organic heterotricyclic compound and an enone.

Scientific Research Applications

  • Antifungal Activity

    • (-)-Rotiorin, isolated from the fungus Chaetomium cupreum CC3003, shows significant antifungal activity. It's particularly effective against Candida albicans, a common fungal pathogen, demonstrating its potential as an antifungal agent (Kanokmedhakul et al., 2006).
  • Natural Colorant Production

    • Research on Penicillium sclerotiorum reveals the potential of (-)-Rotiorin in the biosynthesis of natural pigments. This highlights its application in producing natural colorants, which can be used in various industries (Wu et al., 2021).
  • Potential in Cancer Therapy

    • Studies on Rottlerin, a compound related to (-)-Rotiorin, suggest its application in cancer therapy. It demonstrates the ability to induce apoptosis and autophagy in various cancer cell lines, indicating its potential as a chemotherapeutic agent (Maioli et al., 2012).
  • Inhibition of Protein Kinase Cdelta

    • Rottlerin, which is often studied in conjunction with (-)-Rotiorin, has been used as an inhibitor of protein kinase Cdelta (PKCdelta), although its specificity and effectiveness are under debate. This suggests a potential use in studies related to cellular signaling and disease mechanisms (Soltoff, 2007).
  • Antioxidant Properties

    • Rottlerin has demonstrated antioxidant properties, suggesting similar potential for (-)-Rotiorin. These properties can be leveraged in research focused on oxidative stress and related diseases (Maioli et al., 2010).
  • Research on Tryptophan Metabolism

    • Studies involving tryptophan metabolism, an essential aspect of biochemistry and microbiology, have utilized compounds like (-)-Rotiorin to advance understanding in this area (Yanofsky, 2001).

properties

Product Name

(-)-Rotiorin

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

(9aR)-3-acetyl-6-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-9a-methylfuro[3,2-g]isochromene-2,9-dione

InChI

InChI=1S/C23H24O5/c1-6-13(2)9-14(3)7-8-17-10-16-11-19-20(15(4)24)22(26)28-23(19,5)21(25)18(16)12-27-17/h7-13H,6H2,1-5H3/b8-7+,14-9+/t13-,23+/m0/s1

InChI Key

CJMOMVNHRUTOJX-SEAFAFSMSA-N

Isomeric SMILES

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=CC3=C(C(=O)O[C@]3(C(=O)C2=CO1)C)C(=O)C

Canonical SMILES

CCC(C)C=C(C)C=CC1=CC2=CC3=C(C(=O)OC3(C(=O)C2=CO1)C)C(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Rotiorin
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